2-(5-Fluoro-2-hydroxypyridin-3-yl)acetic acid is a chemical compound with the molecular formula C7H6FNO3 and a molecular weight of 171.13 g/mol. This compound belongs to the class of pyridine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of the fluorine atom and hydroxyl group in its structure enhances its potential as a bioactive agent.
The compound can be synthesized from various starting materials, typically involving reactions that introduce the fluorine atom and hydroxyl group into the pyridine ring. It is classified under organic compounds, specifically as a substituted pyridine derivative. Its structural uniqueness contributes to its potential applications in pharmaceuticals and chemical research.
The synthesis of 2-(5-Fluoro-2-hydroxypyridin-3-yl)acetic acid typically involves a multi-step process:
The reaction conditions, including temperature, time, and choice of solvents, are critical for optimizing yield and purity. For instance, using a controlled temperature during the reaction can prevent side reactions that may lead to undesired byproducts.
The molecular structure of 2-(5-Fluoro-2-hydroxypyridin-3-yl)acetic acid features:
Property | Value |
---|---|
Molecular Formula | C7H6FNO3 |
Molecular Weight | 171.13 g/mol |
IUPAC Name | 2-(5-fluoro-2-hydroxypyridin-3-yl)acetic acid |
InChI | InChI=1S/C7H6FNO3/c8-5-1-4(2-6(10)11)7(12)9-3-5/h1,3H,2H2,(H,9,12)(H,10,11) |
InChI Key | FTQIUPLCFRHAFJ-UHFFFAOYSA-N |
Canonical SMILES | C1=C(C(=O)NC=C1F)CC(=O)O |
2-(5-Fluoro-2-hydroxypyridin-3-yl)acetic acid can undergo several types of chemical reactions:
Common reagents for these reactions include:
These reactions are crucial for modifying the compound's structure to enhance its biological activity or improve its synthetic utility.
The mechanism of action for 2-(5-Fluoro-2-hydroxypyridin-3-yl)acetic acid involves its interaction with specific biological targets:
The precise molecular targets and pathways depend on ongoing research into its pharmacological properties.
The compound is typically encountered as a solid at room temperature and exhibits moderate solubility in polar solvents due to the presence of hydroxyl and carboxylic acid functional groups.
Key chemical properties include:
2-(5-Fluoro-2-hydroxypyridin-3-yl)acetic acid has several scientific applications:
Research continues to explore its potential applications across different fields, particularly in drug development and chemical manufacturing.
CAS No.: 456-12-2
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: